molecular formula C11H9BrO3 B13464408 2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde

2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No.: B13464408
M. Wt: 269.09 g/mol
InChI Key: DNBYNBPLTDCMLX-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a prop-2-yn-1-yloxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde typically involves the alkylation of the corresponding phenol with propargyl bromide. A common method includes dissolving the phenol in dry dimethylformamide (DMF) and adding cesium carbonate (Cs2CO3) as a base. Propargyl bromide is then added to the mixture, and the reaction is monitored by thin-layer chromatography (TLC). After completion, the mixture is diluted with ether and washed with brine to remove DMF .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: 2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzoic acid.

    Reduction: 2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzyl alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action for 2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde largely depends on its functional groups:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the combination of its functional groups, which provide a diverse range of reactivity. The presence of both a bromine atom and a prop-2-yn-1-yloxy group allows for unique substitution and cycloisomerization reactions, making it a valuable compound in synthetic organic chemistry.

Properties

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

IUPAC Name

2-bromo-4-methoxy-3-prop-2-ynoxybenzaldehyde

InChI

InChI=1S/C11H9BrO3/c1-3-6-15-11-9(14-2)5-4-8(7-13)10(11)12/h1,4-5,7H,6H2,2H3

InChI Key

DNBYNBPLTDCMLX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)Br)OCC#C

Origin of Product

United States

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